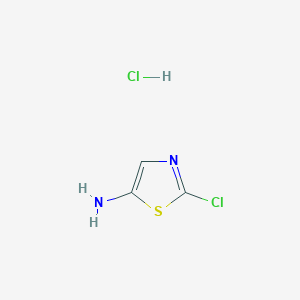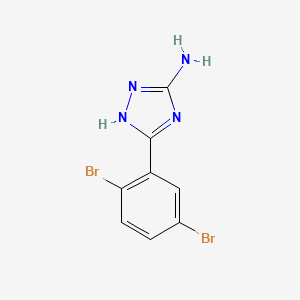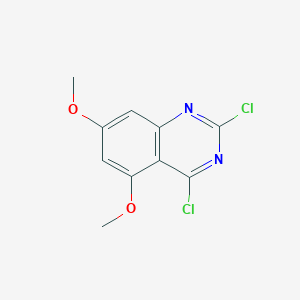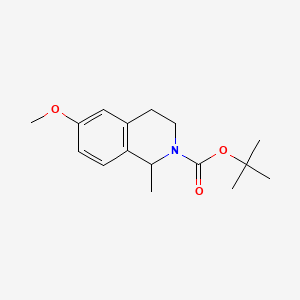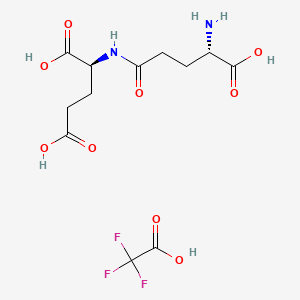
Methyl 2-(4-acetyl-2-chlorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-acetyl-2-chlorophenyl)acetate is an organic compound with the molecular formula C11H11ClO3 It is a derivative of phenylacetic acid and contains both an acetyl and a chloro group attached to the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-acetyl-2-chlorophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-chlorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
[ \text{2-(4-acetyl-2-chlorophenyl)acetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction while minimizing by-products. Additionally, the reaction can be optimized by controlling temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-acetyl-2-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: 2-(4-acetyl-2-chlorophenyl)acetic acid.
Reduction: Methyl 2-(4-hydroxy-2-chlorophenyl)acetate.
Substitution: Methyl 2-(4-amino-2-chlorophenyl)acetate or Methyl 2-(4-mercapto-2-chlorophenyl)acetate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-acetyl-2-chlorophenyl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-acetyl-2-chlorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the acetyl and chloro groups can influence its interaction with molecular targets, affecting its potency and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(2-chlorophenyl)acetate: Lacks the acetyl group, making it less versatile in certain synthetic applications.
Methyl 2-(4-chlorophenyl)acetate: Similar structure but without the acetyl group, leading to different reactivity and applications.
Methyl 2-(4-acetylphenyl)acetate: Lacks the chloro group, which can affect its chemical properties and biological activity.
Uniqueness
Methyl 2-(4-acetyl-2-chlorophenyl)acetate is unique due to the presence of both the acetyl and chloro groups on the aromatic ring
Eigenschaften
Molekularformel |
C11H11ClO3 |
|---|---|
Molekulargewicht |
226.65 g/mol |
IUPAC-Name |
methyl 2-(4-acetyl-2-chlorophenyl)acetate |
InChI |
InChI=1S/C11H11ClO3/c1-7(13)8-3-4-9(10(12)5-8)6-11(14)15-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
NDBSNEKTHUJRFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)CC(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13659139.png)

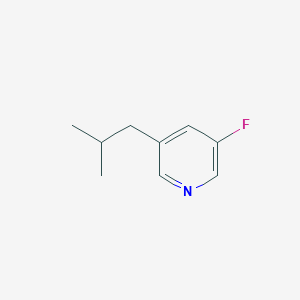
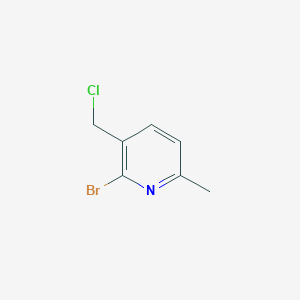
![5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13659162.png)
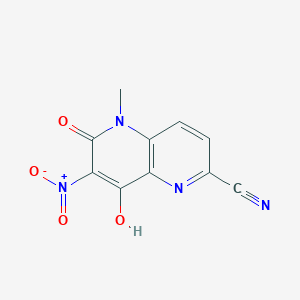

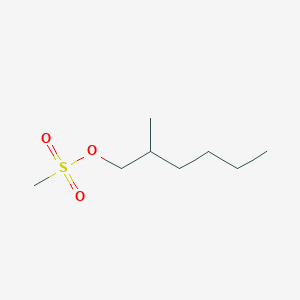
![(2-Phenylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B13659174.png)
